Product packaging for Acetic acid;1-ethylimidazole(Cat. No.:CAS No. 811471-09-7)

Acetic acid;1-ethylimidazole

Cat. No.: B12527797
CAS No.: 811471-09-7
M. Wt: 156.18 g/mol
InChI Key: FSQZUOBIINOWOI-UHFFFAOYSA-N
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Description

Acetic acid;1-ethylimidazole is investigated in scientific research as a biphasic solvent system, specifically for modifying the aggregation behavior of biological polymers like collagen . This combination, typically involving acetic acid and the ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM][Ac]), is valuable for processing collagen solutions. Research indicates that altering the ratio of this solvent system can effectively disrupt the intra- and intermolecular hydrogen bonds within collagen, leading to a marked disaggregation of the molecules while helping to maintain the integrity of the collagen's triple-helical structure . This ability to produce collagen solutions with reduced aggregation and improved fluidity, without causing denaturation, is significant for broadening the material's utility in biomedical fields, such as in the development of injectable materials, fibers, films, and scaffolds for tissue engineering . The solvent system represents a focus area in green chemistry for the processing of natural polymers. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B12527797 Acetic acid;1-ethylimidazole CAS No. 811471-09-7

Properties

CAS No.

811471-09-7

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

acetic acid;1-ethylimidazole

InChI

InChI=1S/C5H8N2.C2H4O2/c1-2-7-4-3-6-5-7;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)

InChI Key

FSQZUOBIINOWOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Historical and Contemporary Approaches to 1-Ethyl-3-methylimidazolium (B1214524) Acetate (B1210297) Synthesis

The synthesis of 1-ethyl-3-methylimidazolium acetate has evolved from classical methods, often involving halide intermediates, to more direct and greener approaches that minimize waste and avoid the use of halogenated compounds.

A prevalent and historically significant method for the synthesis of 1-ethyl-3-methylimidazolium acetate involves a two-step process. The initial step is the synthesis of a 1-ethyl-3-methylimidazolium halide salt, typically the bromide or chloride. This is followed by an anion exchange reaction to replace the halide with the acetate anion.

One common approach to this anion exchange is the reaction of the 1-ethyl-3-methylimidazolium halide with a metal acetate salt, such as silver acetate or lead acetate. In this metathesis reaction, the insoluble metal halide precipitates out of the solution, driving the reaction forward and leaving the desired 1-ethyl-3-methylimidazolium acetate in the solution. For instance, the reaction of 1-ethyl-3-methylimidazolium bromide with silver acetate yields 1-ethyl-3-methylimidazolium acetate and a precipitate of silver bromide. chemicalbook.com A general procedure using lead(II) acetate trihydrate involves dissolving the 1-ethyl-3-methylimidazolium bromide and the lead acetate in water separately, followed by the slow addition of the imidazolium (B1220033) bromide solution to the lead acetate solution under vigorous stirring. chemicalbook.com

Another established method for anion exchange involves the use of a basic ion-exchange resin. In this process, the 1-ethyl-3-methylimidazolium halide solution is passed through a column containing the resin in its hydroxide (B78521) form. The resin captures the halide ions and releases hydroxide ions, resulting in the formation of 1-ethyl-3-methylimidazolium hydroxide. This intermediate is then neutralized with acetic acid to yield the final product, 1-ethyl-3-methylimidazolium acetate, and water. chemicalbook.com

The choice of the anion exchange method can be influenced by factors such as cost, desired purity, and scalability. While the use of silver salts is effective, it can be expensive. The ion-exchange resin method offers a silver-free alternative, though it requires careful handling of the basic intermediate. A method based on the differential solubility of potassium acetate and potassium halides in lower alcohols has also been proposed as a potentially cheaper and greener alternative. chemicalbook.com

Table 1: Comparison of Anion Exchange Methodologies

Method Reactants Byproducts Advantages Disadvantages
Metal Acetate Metathesis 1-ethyl-3-methylimidazolium halide, Silver Acetate/Lead Acetate Silver Halide/Lead Halide (precipitate) High yield, Simple procedure Cost of silver salts, Potential for heavy metal contamination
Ion-Exchange Resin 1-ethyl-3-methylimidazolium halide, Basic ion-exchange resin, Acetic Acid Water, Spent resin Avoids heavy metals, Can produce high purity product Requires handling of a basic intermediate, Resin regeneration
Differential Solubility 1-ethyl-3-methylimidazolium halide, Potassium Acetate Potassium Halide (precipitate) Potentially lower cost, Avoids heavy metals Relies on precise solubility differences, May require specific solvent systems

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic routes to ionic liquids, including 1-ethyl-3-methylimidazolium acetate. These "green" methods aim to reduce the number of synthetic steps, avoid the use of hazardous materials, and minimize waste generation. A key focus has been the development of halogen-free synthesis pathways.

One notable green chemistry protocol for the synthesis of 1-ethyl-3-methylimidazolium acetate involves the direct methylation of 1-ethylimidazole (B1293685) using a non-halogenated methylating agent, followed by reaction with acetic acid. Dimethyl carbonate is a prime example of such a methylating agent. In this process, 1-ethylimidazole is first methylated with dimethyl carbonate to form the 1-ethyl-3-methylimidazolium methylcarbonate (B8334205) intermediate. The subsequent addition of acetic acid leads to the formation of 1-ethyl-3-methylimidazolium acetate, with the breakdown of the methylcarbonate anion into methanol (B129727) and carbon dioxide, which are easily removable byproducts. This method is considered environmentally friendly as it avoids the use of halide precursors and corrosive acids.

Another approach that aligns with the principles of green chemistry is the "one-pot" synthesis. While some one-pot methods may still utilize halide precursors, they aim to streamline the process, reduce solvent usage, and simplify purification. For instance, a one-pot synthesis of 1-ethyl-3-methylimidazolium acetate starting from 1-methylimidazole (B24206) and bromoethane (B45996) has been reported to have a high yield and an easy purification process.

The direct neutralization of 1-ethyl-3-methylimidazolium hydroxide with acetic acid, as mentioned in the anion exchange section, can also be considered a green step due to its high atom economy, with water being the only byproduct. The challenge often lies in the clean and efficient synthesis of the hydroxide precursor without introducing impurities.

Table 2: Overview of Green Synthesis Protocols | Protocol | Key Reagents | Key Features | Environmental Benefits | |---|---|---|---| | Dimethyl Carbonate Route | 1-Ethylimidazole, Dimethyl Carbonate, Acetic Acid | Halogen-free, Forms easily removable byproducts | Avoids halide waste, Utilizes a greener methylating agent | | One-Pot Synthesis | 1-Methylimidazole, Bromoethane, Acetate Source | Streamlined process, Reduced solvent usage | Energy and resource efficient | May still involve halide intermediates | | Direct Neutralization | 1-Ethyl-3-methylimidazolium Hydroxide, Acetic Acid | High atom economy | Water is the only byproduct | Requires a clean synthesis of the hydroxide precursor |

Synthesis of Isotopic and Deuterated Variants for Mechanistic Investigations

The synthesis of isotopically labeled ionic liquids is of paramount importance for elucidating reaction mechanisms and understanding the behavior of these compounds at a molecular level. Deuterated and ¹³C-labeled variants of 1-ethyl-3-methylimidazolium acetate have been synthesized to aid in studies using techniques such as NMR spectroscopy and neutron diffraction.

A detailed synthetic route for perdeuterated 1-ethyl-3-methylimidazolium acetate (EMIM-OAc-d₁₄) has been developed. This multi-step synthesis begins with perdeuterated imidazole (B134444). The imidazole is first ethylated and then methylated using deuterated reagents to form the perdeuterated 1-ethyl-3-methylimidazolium cation. A novel protocol for methylation using dimethylcarbonate-d₆ has been described. The final step involves the addition of acetic acid-d₄, which leads to the degradation of the methylcarbonate counter-anion and its replacement with the deuterated acetate anion. researchgate.net

The synthesis of a ¹³C-labeled variant, specifically 2-¹³C-1-butyl-3-methylimidazolium acetate, has also been reported, following a similar reaction sequence starting from a ¹³C-labeled precursor. researchgate.net While this is not the ethyl variant, the methodology demonstrates the feasibility of introducing isotopic labels at specific positions within the imidazolium ring, which is invaluable for mechanistic studies.

These isotopically labeled ionic liquids are instrumental in distinguishing the signals of the solvent from those of the solutes in NMR studies of complex mixtures, such as in the analysis of biomass dissolution. Furthermore, the use of selectively deuterated samples in neutron diffraction studies allows for a detailed investigation of the liquid-state structure of the ionic liquid.

The ability to synthesize these labeled compounds provides researchers with powerful tools to probe intermolecular interactions, reaction pathways, and the dynamics of processes occurring in ionic liquid media.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Interionic Interactions and Conformation

Vibrational spectroscopy is a powerful tool for probing the interactions between the 1-ethyl-3-methylimidazolium (B1214524) cation and the acetate (B1210297) anion. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy reveal how these ions are arranged and interact with one another.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies. These frequencies are sensitive to the chemical environment, making FT-IR ideal for studying the strong hydrogen bonds between the imidazolium (B1220033) cation and the acetate anion.

The primary interaction involves the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position (between the two nitrogen atoms), and the oxygen atoms of the acetate anion. rsc.org This C-H···O interaction is a defining feature of this ionic liquid. rsc.orgmdpi.com

Key vibrational modes observed in the FT-IR spectrum of [C₂mim][OAc] are assigned to specific molecular motions. For instance, the stretching vibrations of the C-H bonds in the imidazolium ring and its alkyl chains, as well as the symmetric and asymmetric stretching of the carboxylate group (COO⁻) of the acetate anion, are prominent features. cuny.edu Theoretical studies, often employing Density Functional Theory (DFT), complement experimental spectra by helping to assign these vibrational modes accurately. bohrium.com DFT calculations on ion pairs have been crucial in simulating the spectral signatures that arise from the cation-anion interactions in the condensed phase. rsc.org The N-H bending mode, if applicable in protic analogues, is typically found around 1480 cm⁻¹. bohrium.com

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for Imidazolium Acetate Systems

Frequency (cm⁻¹)AssignmentSignificance
~3150C2-H Stretch (Imidazolium Ring)Sensitive to hydrogen bonding with the acetate anion.
~2980Alkyl C-H StretchRelates to the ethyl and methyl side chains.
~1570Asymmetric COO⁻ Stretch (Acetate)Indicates the strength of the cation-anion electrostatic interaction. cuny.edu
~1377Symmetric COO⁻ Stretch (Acetate)Provides complementary information on the carboxylate group's environment. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a different perspective on the molecular structure.

Studies on [C₂mim][OAc] have utilized Raman spectroscopy to confirm the nature of interionic interactions and identify different conformational states of the ions. rsc.orgmdpi.com For example, the vibrational modes of the imidazolium ring and the acetate anion can be clearly identified and analyzed. nih.gov The position and width of these bands can change with temperature or upon mixing with other substances, reflecting changes in the local molecular environment. nist.gov Research has shown that the proton at the C2-position of the imidazolium ring is the primary donor for hydrogen-bonding interactions, a fact substantiated by Raman studies. acs.org

The crystallization of [C₂mim][OAc], which can occur upon the removal of trace water, has been studied using Raman spectroscopy to monitor the molecular reorganization during the phase change. researchgate.netacs.org This highlights the technique's utility in examining both liquid and solid phases.

Table 2: Selected Raman Shifts and Assignments for [C₂mim][OAc]

Raman Shift (cm⁻¹)AssignmentSignificance
~3175Ring C-H StretchCorrelates with interionic hydrogen bonding. researchgate.net
~2975CH₃ Asymmetric StretchVibration of the methyl groups on the cation and anion. researchgate.net
~1420CH₂ Bending/ScissoringRelates to the ethyl group conformation.
~920'Free' Acetate VibrationCan be used to study coordination and interactions of the acetate anion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Solvation

NMR spectroscopy is an exceptionally powerful technique for elucidating the structure, dynamics, and solvation environment of ionic liquids at the atomic level. It probes the magnetic properties of atomic nuclei, providing detailed information about chemical structure and molecular motion.

Solution-State NMR for Chemical Shift Analysis and Proton Exchange

Solution-state ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the 1-ethyl-3-methylimidazolium and acetate ions. The chemical shift of each nucleus provides information about its local electronic environment.

Of particular interest is the chemical shift of the imidazolium ring protons, especially H2 (the proton at the C2 position). This proton is highly acidic and its chemical shift is extremely sensitive to hydrogen bonding interactions with the acetate anion. ua.pt In ¹H NMR spectra of neat [C₂mim][OAc], the H2 proton resonance appears at a distinct downfield position (e.g., ~9.93-10.85 ppm), indicative of its strong involvement in hydrogen bonding. ua.ptresearchgate.net Interactions with solvents or solutes can cause significant changes in these chemical shifts, providing insight into solvation mechanisms. ua.pt For instance, the dissolution of compounds capable of hydrogen bonding, like glucose or nucleobases, shows clear evidence of interactions with both the acetate anion and the imidazolium cation. nih.govua.pt

¹³C NMR spectroscopy complements the proton data, with the C2 carbon being particularly sensitive to the ionic environment. researchgate.net Changes in its chemical shift can signal reactions, such as the formation of carbene intermediates. researchgate.net

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for [C₂mim][OAc] in DMSO-d₆

NucleusPositionChemical Shift (ppm)Notes
¹HRing H-2~9.93 - 10.11Highly sensitive to H-bonding and environment. researchgate.net
¹HRing H-4, H-5~7.7 - 7.9Ring protons adjacent to the ethyl and methyl groups.
¹HEthyl -CH₂-~4.24Methylene protons of the ethyl group.
¹HMethyl N-CH₃~3.88Methyl protons attached to nitrogen.
¹HAcetate -CH₃~1.58Methyl protons of the acetate anion.
¹³CRing C-2~137Sensitive to carbene formation. researchgate.net
¹³CAcetate C=O~172Carbonyl carbon of the acetate.

Pulsed Field Gradient NMR (PFG-NMR) for Diffusion Coefficients

PFG-NMR is a specialized NMR technique used to measure the self-diffusion coefficients of molecules and ions. By applying magnetic field gradients, it tracks the translational motion of species over a known time period, providing direct insight into their mobility.

For [C₂mim][OAc], PFG-NMR studies have been crucial in understanding ion transport, ion pairing, and aggregation. By measuring the individual diffusion coefficients of the [C₂mim]⁺ cation and the [OAc]⁻ anion, researchers can assess the degree to which these ions move together as pairs or larger aggregates, rather than as independent entities.

Studies show a strong degree of ion pairing in neat [C₂mim][OAc]. The acetate anion often diffuses as part of larger aggregates compared to the imidazolium cation. The addition of other species, such as water or glucose, can disrupt these inter-ionic interactions, leading to changes in the diffusion coefficients and the degree of ion pairing. nih.gov Temperature-dependent PFG-NMR measurements also allow for the determination of activation energies for diffusion, providing further details on the transport mechanism.

Table 4: Representative Self-Diffusion Coefficients (D) for [C₂mim][OAc] at 298 K

IonSelf-Diffusion Coefficient (D) (x 10⁻¹¹ m²/s)Reference
[C₂mim]⁺ (Cation)~2.5 - 3.5
[OAc]⁻ (Anion)~2.0 - 3.0

Note: Absolute values can vary depending on sample purity (especially water content) and experimental conditions.

Solid-State NMR for Crystalline and Amorphous Structures

While solution-state NMR provides information on dynamic, solvated systems, solid-state NMR (ssNMR) offers detailed insights into the structure and dynamics of materials in the solid phase. For ionic liquids like [C₂mim][OAc], which can exist in crystalline or glassy amorphous states, ssNMR is an invaluable tool. researchgate.netacs.org

Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra from solid samples, which would otherwise be broad and uninformative. ¹³C CP/MAS NMR, for example, can reveal details about the local packing and conformation of the ions in a crystal lattice. It can distinguish between different crystalline polymorphs or identify the presence of amorphous domains.

Furthermore, ssNMR can probe molecular dynamics in the solid state, such as rotational motion of the methyl groups or slower conformational changes of the ethyl chain. While detailed experimental ssNMR studies specifically on crystalline [C₂mim][OAc] are not widely published, the technique has been successfully applied to other protic and aprotic ionic liquids. Such studies can characterize structural and dynamical heterogeneity, hydrogen bond dynamics, and phase transition behavior, offering a complete picture of the compound's properties across different phases.

Diffraction Techniques for Condensed Phase Structure

Diffraction methods are powerful tools for determining the arrangement of atoms and molecules in both crystalline and liquid states. For 1-ethyl-3-methylimidazolium acetate, both neutron and X-ray diffraction have provided critical insights into its structural organization.

Neutron diffraction has been instrumental in revealing the liquid-state structure of 1-ethyl-3-methylimidazolium acetate ([C₂mim][OAc]). Studies utilizing neutron diffraction, often in combination with H/D isotopic substitution and molecular dynamics (MD) simulations, have provided a detailed picture of the ion-ion correlations.

Research conducted at 323 K has shown the anticipated alternating shell structure of anions surrounding the cation. nih.govresearchgate.net The combination of experimental neutron scattering cross-sections with empirical potential structure refinement (EPSR) models allows for the derivation of ion-ion radial distribution functions (RDFs). These RDFs quantify the probability of finding one ion at a certain distance from another, offering a detailed view of the local ordering in the liquid. nih.govresearchgate.net For instance, studies on β-d-glucose dissolved in [C₂mim][OAc] have also successfully used neutron scattering to probe the complex intermolecular interactions within the solution. rsc.org

The technique is particularly valuable for locating hydrogen atoms, which is crucial for understanding the hydrogen-bonding networks that dominate the properties of this ionic liquid. The experimental data from these studies provide essential validation for computational models, with findings indicating that accurate reproduction of experimental neutron scattering data requires careful scaling of effective ionic charges in simulations. nih.gov

Table 1: Key Findings from Neutron Diffraction Studies of [C₂mim][OAc]

Finding Methodological Approach Reference
Alternating Anion-Cation Shell Structure Neutron Diffraction with H/D Isotopic Substitution, MD Simulations, EPSR nih.govresearchgate.net
Validation of Scaled Ionic Charges Comparison of MD-simulated and experimental neutron scattering cross-sections nih.gov

X-ray scattering techniques, including wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS), provide complementary information on the structure of materials over different length scales.

Two-dimensional wide-angle X-ray scattering (2D-WAXS) has been used to confirm the formation of a crystal structure in 1-ethyl-3-methylimidazolium acetate, particularly upon the removal of trace amounts of water. nist.gov This spontaneous room-temperature crystallization highlights the significant role of water in influencing the bulk structure of this hygroscopic ionic liquid. nist.gov

While specific SAXS studies focusing solely on pure 1-ethyl-3-methylimidazolium acetate are less common in the reviewed literature, the technique is widely applied to ionic liquid systems to probe nanoscale organization. For related systems, such as mixtures of N-methylimidazole and acetic acid, X-ray scattering has been employed to investigate the relationship between composition, structure, and transport properties. osti.govacs.org These studies reveal the emergence of local order and distinct structural features that correlate with physical properties like viscosity and conductivity. osti.gov The quenching of vibrational excitations in resonant inelastic X-ray scattering (RIXS) of liquid acetic acid has also been used to probe molecular chain lengths, demonstrating the power of advanced X-ray techniques in studying hydrogen-bonded liquids. diva-portal.orgnih.gov

Characterization of Molecular Interactions within the Ion Pair and Bulk System

The macroscopic properties of 1-ethyl-3-methylimidazolium acetate are governed by the specific and non-specific interactions occurring at the molecular level. These include strong cation-anion hydrogen bonds and weaker, but collectively significant, van der Waals forces that lead to aggregation and clustering.

The primary interaction between the 1-ethyl-3-methylimidazolium cation and the acetate anion is hydrogen bonding. Spatial probability distributions derived from molecular dynamics simulations, supported by neutron diffraction data, reveal that the main anion-to-cation interactions are in-plane. nih.govresearchgate.net Specifically, the oxygen atoms of the acetate anion interact strongly with the three hydrogen atoms on the imidazolium ring (at the C2, C4, and C5 positions).

Computational studies using Density Functional Theory (DFT) corroborate these findings. The lowest energy conformers of the ion pair consistently show strong C-H···O interionic interactions. researchgate.net DFT calculations also indicate that upon the removal of water, a highly structured arrangement occurs, with the acetate anion positioned exclusively in the plane of the cation ring. nist.gov The strength of these hydrogen bonds is significant, influencing the ionic liquid's physical properties. Studies on various imidazolium-based ionic liquids have shown that cations and anions are connected in extensive hydrogen-bonded networks. acs.org

Table 2: Characteristics of Cation-Anion Hydrogen Bonding in [C₂mim][OAc]

Interaction Site Description Evidence
Imidazolium C2-H Strongest hydrogen bond donor site on the cation. nih.govresearchgate.netresearchgate.net
Imidazolium C4-H & C5-H Secondary hydrogen bond donor sites. nih.govresearchgate.net
Acetate Oxygen Atoms Primary hydrogen bond acceptors. nih.govresearchgate.netrsc.org

Beyond the primary hydrogen bonding, the organization of 1-ethyl-3-methylimidazolium acetate is characterized by the aggregation of its constituent ions. Spatial probability distributions show evidence of cation-cation planar stacking, where imidazolium rings align above and below one another. nih.govresearchgate.net This stacking is a common feature in imidazolium-based ionic liquids, arising from π-π interactions and solvophobic effects.

Furthermore, there is evidence for the clustering of nonpolar alkyl chains. DFT calculations have indicated that the removal of trace water leads to both imidazolium cation ring stacking and clustering of the ethyl and methyl side chains. nist.gov Interestingly, analysis of liquid structure has also revealed an increase in anion-anion "tail-tail" structuring. nih.govresearchgate.net This suggests the formation of nascent hydrophobic regions within the anionic domains of the liquid, driven by the interactions between the methyl groups of the acetate anions. nih.govresearchgate.net This nanoscale segregation into polar (imidazolium rings, acetate carboxylate groups) and nonpolar (alkyl chains) domains is a key feature of the liquid's structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are employed to investigate the fundamental properties of the 1-ethylimidazolium acetate (B1210297) ion pair, focusing on its electronic structure, stable conformations, and the nature of the forces holding the ions together.

Density Functional Theory (DFT) is a primary computational method used to explore the potential energy surface of the 1-ethylimidazolium acetate ion pair and identify its most stable conformations. Research has shown that the interaction between the 1-ethylimidazolium cation and the acetate anion leads to several possible stable or metastable structures (conformers).

The most stable conformers are characterized by strong, directional hydrogen bonds between the oxygen atoms of the acetate anion and the hydrogen atoms of the imidazolium (B1220033) ring. nih.gov Specifically, the hydrogen atom on the C2 carbon of the imidazolium ring (the carbon between the two nitrogen atoms) is the most acidic and forms the strongest hydrogen bond with the acetate anion. researchgate.net Other interactions, such as those with hydrogen atoms on the C4 and C5 carbons, also contribute to the stability of the ion pair. nih.gov

DFT calculations have identified two primary low-energy conformations:

In-plane: The acetate anion is located in the plane of the imidazolium ring.

Out-of-plane: The acetate anion is positioned above the plane of the imidazolium ring.

Studies using DFT geometry optimizations have found that the lowest-energy conformation involves the acetate anion positioned on the same side of the imidazole (B134444) ring as the ethyl group. A second, slightly higher energy conformation exists with the acetate in the plane of the ring. researchgate.net The energy difference between these conformers is small, suggesting that multiple conformations can coexist at room temperature.

Table 1: Conformational Energy Data from DFT Calculations

Conformer Description Relative Energy (kJ/mol) Key Interionic Interaction
Acetate on the same side as ethyl group 0 (Global Minimum) Strong C2-H···O hydrogen bond

Note: Relative energies can vary slightly depending on the DFT functional and basis set used in the calculation.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are used to precisely quantify the interaction energies between the 1-ethylimidazolium cation and the acetate anion. These calculations confirm that the primary attractive force is electrostatic, dominated by the charge-charge interaction between the cation and anion.

Methods like Møller-Plesset perturbation theory (MP2) provide a detailed breakdown of the interaction energy. For similar imidazolium-based ionic liquids, the total interaction energy is substantial, with the electrostatic component being the most significant contributor. researchgate.net Induction energy, which arises from the polarization of one ion by the electric field of the other, also plays a crucial role, accounting for a notable percentage of the total attraction. researchgate.net

Quantum chemical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of 1-ethylimidazolium acetate. By calculating the harmonic frequencies of the optimized ion pair structure, a theoretical spectrum can be generated. These theoretical predictions are crucial for assigning the bands observed in experimental spectra to specific molecular motions. nih.govaip.org

Studies comparing theoretically scaled vibrational frequencies with experimental data from Raman scattering and infrared absorption show good agreement. nih.gov The calculations can identify characteristic frequencies of the ion pair and, importantly, the shifts in these frequencies compared to the free, non-interacting ions.

Key findings from these investigations include:

C-H Stretching: The stretching frequency of the C2-H bond on the imidazolium ring shifts to a lower wavenumber (redshift) upon forming a hydrogen bond with the acetate anion, which is a hallmark of this strong interaction. nih.gov

C=O Stretching: The vibrational modes of the acetate anion's carboxylate group are also sensitive to the interionic interaction.

Discrepancies: While agreement is generally good, static calculations of single ion pairs in the gas phase sometimes fail to perfectly reproduce experimental spectra of the bulk liquid. aip.org This is because calculations on isolated ion pairs neglect the influence of the surrounding ionic environment. More advanced ab initio molecular dynamics simulations, which model the bulk phase, provide a more accurate prediction of experimental spectra. researchgate.netnih.gov

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated Frequency (DFT, Gas Phase) Experimental Frequency (Raman, Liquid) Assignment
Symmetric C-O stretch ~1271 ~1300 Acetate Anion
Antisymmetric C-O stretch ~1558 ~1570 Acetate Anion

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Classical and Ab Initio Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ionic liquid at the molecular level.

MD simulations are used to investigate the dynamic properties of 1-ethylimidazolium acetate, such as viscosity, conductivity, and diffusion coefficients. These transport properties are directly related to how easily the ions can move within the liquid.

Simulations have shown that accurately reproducing experimental transport properties often requires the use of scaled ionic charges (e.g., ±0.8e instead of ±1.0e). nih.gov This charge scaling accounts for polarization and charge screening effects in the dense ionic environment, leading to more realistic liquid dynamics. nih.govresearchgate.net

Furthermore, simulations that incorporate polarizable force fields have been developed to more accurately model the system's response to electric fields and predict properties like conductivity. rsc.orgrsc.org PFG-NMR experiments, correlated with computational results, show that water has a profound effect on the self-diffusivities of the ions, with minima in diffusivity observed at water concentrations of 40-50 mol%. nih.gov

MD simulations provide detailed insights into the three-dimensional arrangement of ions in the liquid state, known as the liquid structure. A key feature of this structure is the formation of solvation shells around each ion. For 1-ethylimidazolium acetate, simulations and neutron diffraction experiments show a distinct, alternating shell structure of anions surrounding a central cation, and vice versa. nih.gov

Spatial probability distributions derived from simulations reveal the specific nature of these interactions:

Anion-Cation: The acetate anions are most likely to be found in the plane of the imidazolium ring, interacting with the three ring hydrogens. nih.govfigshare.com

Cation-Cation: The imidazolium cations tend to stack in a planar fashion, positioned above and below the ring of a neighboring cation. nih.gov

Anion-Anion: The presence of the acetate anion can lead to increased structuring between the nonpolar tails of the anions, indicating the formation of small, transient hydrophobic regions within the liquid. nih.govresearchgate.net

When a solute is introduced, the structure of these solvation shells is perturbed. MD simulations show that the composition of the solvation shells immediately surrounding a solute depends significantly on the solute's charge. nih.gov This demonstrates the dominant role of electrostatic interactions in the solvation process within this ionic liquid. nih.gov Studies on the solvation of methylated nucleobases, for example, have quantified the solvation free energies and determined that the first solvation shell of the acetate anion extends between 0.6 and 0.8 nm around the nucleobases. acs.org

Free Energy Calculations of Reaction Pathways

Free energy calculations are a cornerstone of computational chemistry for understanding the thermodynamics and kinetics of chemical reactions. For the acetic acid;1-ethylimidazole (B1293685) system, these calculations can elucidate reaction mechanisms, such as proton transfer, and determine the stability of various species in the liquid.

The primary reaction in this system is the proton transfer from acetic acid to 1-ethylimidazole to form the 1-ethylimidazolium cation and the acetate anion. Quantum chemical calculations can be employed to determine the Gibbs free energy change (ΔG) for this reaction, which indicates the position of the equilibrium. The pKa difference between the protonated base (1-ethylimidazolium) and the acid (acetic acid) is a key factor. For the related 1-methylimidazolium (B8483265) acetate system, the ΔpKa of 2.2 suggests that the equilibrium favors the neutral species rsc.org.

Quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to analyze reaction mechanisms nih.gov. These calculations can map out the potential energy surface for reactions, identifying transition states and calculating activation energies. For instance, in the context of proton conduction in similar protic ionic liquids, a Grotthuss-like mechanism has been proposed, where protons hop between ionic and neutral species mdpi.com. Free energy calculations can validate such proposed mechanisms by determining the energy barriers for each step.

The general workflow for calculating free energies of reaction pathways involves several steps:

Geometry Optimization: The structures of reactants, products, and any intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface. These frequencies are also used to calculate thermal corrections to the electronic energy to obtain the Gibbs free energy.

Solvation Modeling: Since these reactions occur in a liquid phase, the effect of the surrounding medium must be considered. Implicit solvation models, such as the SMD model, can be used to approximate the solvent effects aau.dk.

The following table provides a hypothetical example of the type of data that could be generated from free energy calculations for a proton transfer reaction in the acetic acid;1-ethylimidazole system.

Species/StateElectronic Energy (Hartree)Zero-Point Energy (kcal/mol)Thermal Correction to Gibbs Free Energy (kcal/mol)Gibbs Free Energy (kcal/mol)
Acetic Acid + 1-ethylimidazole-X.XXXXY.YYZ.ZZG_reactants
Transition State-A.AAAAB.BBC.CCG_TS
1-ethylimidazolium + Acetate-P.PPPPQ.QQR.RRG_products
Calculated Values
ΔG of Reaction G_products - G_reactants
Activation Energy (ΔG‡) G_TS - G_reactants

Theoretical calculations are essential for interpreting experimental data and providing a molecular-level understanding of complex systems like "this compound". While direct computational studies on this specific compound may be limited, the principles and findings from closely related systems offer a robust framework for predicting its behavior.

Mechanistic Studies of Chemical Reactivity

Mechanistic Pathways in Catalytic Transformations

The catalytic activity of acetic acid;1-ethylimidazole (B1293685) is rooted in its ability to function through multiple mechanistic pathways, including organocatalysis, the formation of N-heterocyclic carbenes, and the facilitation of proton transfer processes.

Exploration of Organocatalytic Action (e.g., in cyanosilylation)

1-Ethyl-3-methylimidazolium (B1214524) acetate (B1210297) has been identified as a highly efficient organocatalyst for the cyanosilylation of carbonyl compounds using trimethylsilyl (B98337) cyanide (TMSCN). nih.govrsc.org This solvent-free reaction proceeds under mild conditions with remarkably low catalyst loadings, achieving high turnover frequency (TOF) values. nih.govrsc.org The catalytic protocol is effective for a wide range of both aldehydes and ketones. rsc.orgnih.gov

The proposed mechanism involves a synergistic activation model where both the cation and the anion of the ionic liquid participate. nih.gov The imidazolium (B1220033) cation is thought to interact with the carbonyl compound, activating it for nucleophilic attack. Simultaneously, the acetate anion activates the trimethylsilyl cyanide. This dual activation facilitates the formation of cyanohydrin trimethylsilyl ethers. rsc.orgnih.gov The efficiency of different imidazolium-based ionic liquids in this reaction suggests that the catalytic activity is influenced by the interaction strength between the cation and anion pairs. rsc.org

Below is a table summarizing the catalytic efficiency of [EMIM]OAc in the cyanosilylation of various aldehydes.

EntryAldehyde SubstrateCatalyst Loading (mol%)Time (min)Yield (%)
1Benzaldehyde0.005599
24-Methylbenzaldehyde0.005599
34-Methoxybenzaldehyde0.005599
44-Chlorobenzaldehyde0.005599
54-Nitrobenzaldehyde0.1599
62-Naphthaldehyde0.01599
7Hexanal0.005598
8Octanal0.0001588
9Cyclohexanecarboxaldehyde0.001599

Data sourced from Scientific Reports, 2017. rsc.org

Investigation of N-Heterocyclic Carbene (NHC) Formation and Reactivity

The formation of N-heterocyclic carbenes (NHCs) in imidazolium-based ionic liquids like [EMIM][OAc] is a topic of considerable debate. rsc.orgrsc.org NHCs are powerful catalysts, and their potential presence, even transiently, could explain some of the observed reactivity of these ionic liquids. rsc.orgrsc.org The formation of an NHC involves the deprotonation of the imidazolium cation at the C2 position by a base, in this case, the acetate anion, to yield the carbene and acetic acid. nih.govrsc.org

Computational studies, including reactive molecular dynamics simulations, have been employed to investigate this acid-base neutralization reaction. rsc.orgrsc.org These studies indicate that in the bulk ionic liquid, the formation of the NHC is endergonic, largely due to the high solvation energies of the reactant ions (the imidazolium cation and acetate anion). nih.govrsc.org The predicted concentration of NHC in bulk [EMIM][OAc] at room temperature is on the order of parts-per-million (ppm). rsc.orgrsc.org However, the concentration is predicted to be significantly enhanced at the liquid/vapor interface, which is attributed to poorer solvation of the ionic reactants and solvophobic stabilization of the neutral NHC molecule. rsc.orgrsc.org

While direct experimental characterization is difficult due to the transient nature of the carbene, indirect evidence supports its formation. rsc.org Several NHC-catalyzed reactions, such as benzoin (B196080) condensation, have been shown to occur in [EMIM][OAc], suggesting the in-situ formation of the carbene. rsc.org It has also been suggested that the presence of other molecules, such as CO2, might influence and facilitate carbene formation by forming adducts. rsc.org

Role of Proton Transfer Processes

Proton transfer is a fundamental process in the chemistry of acetic acid;1-ethylimidazole, underpinning both NHC formation and other catalytic activities. rsc.orgresearchgate.netrsc.org The key proton transfer event is the movement of the acidic proton from the C2 position of the 1-ethyl-3-methylimidazolium cation to the acetate anion. rsc.orgnih.gov This reaction produces the neutral species: the N-heterocyclic carbene and acetic acid. rsc.org

Studies have shown that this proton transfer is a dynamic equilibrium. rsc.orgresearchgate.net In the gas phase, evaporation of [EMIM][OAc] leads to complete proton transfer, with only the neutral carbene and acetic acid species being detected. nih.gov In the bulk liquid, the equilibrium is shifted towards the ionic reactants due to solvation effects. rsc.org

Furthermore, proton exchange can occur between the newly formed acetic acid and other acetate anions, forming an acetic acid/acetate dimer. nih.govrsc.orgrsc.org This process is a significant feature of the reaction profile. nih.govrsc.org The ability of the acetate anion to act as a proton acceptor is central to these processes, and it can be used to gauge the relative strengths of other acids dissolved in the ionic liquid by measuring the extent of proton transfer to form acetic acid. researchgate.net These proton transfer networks are crucial for the compound's role as a dual solvent-catalyst in reactions like Fischer esterification. researchgate.net

Reaction Mechanisms in Gas Capture Applications

The unique chemical properties of this compound make it a promising medium for the capture of acidic gases like carbon dioxide (CO2), carbon disulfide (CS2), and carbonyl sulfide (B99878) (COS). The mechanisms involve chemical reactions with the ionic liquid components.

CO2 Absorption and Carboxylate Compound Formation

Imidazolium acetates are highly effective for CO2 capture due to a chemical reaction that results in a 1:1 stoichiometry of absorption. researchgate.net The mechanism has been a topic of study, with two primary pathways proposed: a carbene-based mechanism and a concerted mechanism. rsc.orgrsc.org

The carbene-based mechanism posits that the NHC, formed via proton transfer, acts as the reactive species, attacking the CO2 molecule to form a 1-ethyl-3-methylimidazolium-2-carboxylate zwitterion. rsc.org However, given the low predicted concentration of NHC in the bulk liquid, an alternative has been proposed. rsc.orgrsc.org

Computational analyses and ab initio molecular dynamics simulations support a novel concerted mechanism that does not require the prior formation of NHC. rsc.org In this pathway, an imidazolium cation, "activated" by an approaching CO2 molecule, donates its acidic proton to a neighboring acetate anion while concurrently forming a C-C bond with the CO2 molecule. rsc.org This termolecular process, where proton transfer and carboxylate formation happen at the same time, bypasses the energetically unfavorable formation of a free carbene in the polar ionic liquid environment. rsc.orgrsc.org

CS2 and COS Conversion Pathways

The compound this compound also reacts with carbon disulfide (CS2) and carbonyl sulfide (COS). rsc.org The reaction pathways involve both conversion of the gas molecules and their capture by the imidazolium cation. rsc.orgresearchgate.net

CS2 Conversion: Computational studies show that CS2 primarily undergoes a conversion reaction through an S/O (sulfur/oxygen) exchange with the acetate anion. rsc.org This reaction converts CS2 into COS, with the formation of a thioacetate (B1230152) anion. The conversion to COS is found to occur at a nearly 100% level. rsc.orgresearchgate.net

COS Conversion and Capture: For carbonyl sulfide (COS), both conversion and capture pathways are kinetically possible. rsc.orgresearchgate.net

Conversion: Similar to CS2, COS can undergo an S/O exchange with the acetate anion, yielding CO2 and a thioacetate anion. rsc.orgresearchgate.net

Capture: Alternatively, COS can be directly captured by the imidazolium cation in a mechanism analogous to CO2 capture. This results in the formation of 1-ethyl-3-methylimidazole-2-thiocarboxylate and acetic acid. rsc.orgresearchgate.net

The capture reaction for both COS and CS2 (if it were to occur directly) is believed to proceed via a concerted mechanism, where proton transfer from the imidazolium cation to the acetate anion occurs concurrently with the attack of the C2 carbon on the COS or CS2 molecule. rsc.orgresearchgate.net This concerted pathway avoids the need for a pre-formed NHC, which is consistent with both experimental observations and the proposed mechanism for CO2 capture. rsc.org The lack of experimentally detected dithiocarboxylate compounds, which would be formed if an NHC reacted with CS2, further supports the view that a free NHC is not significantly involved in these gas capture processes in the pure ionic liquid. rsc.org

Interfacial and Bulk Reaction Processes with Biomaterials

The protic ionic liquid (PIL) this compound, scientifically referred to as 1-ethylimidazolium acetate, has garnered significant attention as a versatile medium for the processing of biomaterials. Its efficacy stems from its dual role as a solvent capable of disrupting the complex structures of lignocellulose and as a catalyst that facilitates targeted chemical transformations. This section delves into the mechanistic details of its interactions with lignin (B12514952) and cellulose (B213188), two of the most abundant biopolymers, at both interfacial and bulk levels.

The dissolution of biomass in 1-ethylimidazolium acetate is a critical precursor to subsequent chemical reactions. The PIL's cations and anions interact with the hydroxyl groups of cellulose and the various functional groups of lignin, disrupting the extensive hydrogen-bonding networks that provide structural integrity to these polymers. This disruption allows for enhanced accessibility of the polymeric chains to reactive species, thereby facilitating depolymerization and derivatization reactions under milder conditions than those required by many traditional methods.

Lignin Depolymerization Mechanisms

The intricate and irregular structure of lignin, a complex aromatic polymer, presents a significant challenge to its valorization. nih.gov 1-Ethylimidazolium acetate has emerged as an effective medium for lignin depolymerization, a process critical for the production of valuable aromatic chemicals. The depolymerization in this PIL involves the cleavage of various ether and carbon-carbon linkages that constitute the lignin backbone, with the β-O-4 aryl ether linkage being the most abundant and a primary target for cleavage.

The mechanism of lignin depolymerization in 1-ethylimidazolium acetate is understood to be a cooperative effort between the 1-ethylimidazolium cation and the acetate anion. The acetate anion can act as a nucleophile, attacking specific bonds within the lignin structure. At the same time, the imidazolium cation can stabilize intermediates and facilitate the breakdown of the polymer.

Studies have shown that the oxidative depolymerization of alkali lignin can be achieved in a 1-ethyl-3-methylimidazolium acetate system without the need for an additional catalyst. nih.gov This process is effective under relatively mild conditions, such as an initial oxygen pressure of 1.5 MPa and temperatures ranging from 80°C to 100°C. nih.gov The interaction of the imidazolium cation and the acetate anion is crucial for enhancing the conversion of alkali lignin into smaller, soluble products. nih.gov The addition of a controlled amount of water to the system can further improve the efficiency of the reaction. nih.gov

Research has demonstrated that in a 1-ethyl-3-methylimidazolium acetate system with a small amount of added water, approximately 77% by weight of alkali lignin can be depolymerized into soluble, small-molecule products at 100°C within 2 hours. nih.gov The resulting oil is primarily composed of phenolic-derived compounds. nih.gov This process leads to the breakdown of specific inter-unit linkages in the lignin, resulting in a residual lignin with a lower molecular weight and a narrow polydispersity index, typically between 1.88 and 1.96. nih.gov

Table 1: Lignin Depolymerization in 1-Ethylimidazolium Acetate System

ParameterValueReference
Ionic Liquid1-Ethyl-3-methylimidazolium acetate nih.gov
SubstrateAlkali Lignin nih.gov
Temperature100 °C nih.gov
Initial O₂ Pressure1.5 MPa nih.gov
Reaction Time2 hours nih.gov
Lignin Conversion~77 wt% nih.gov
Major ProductsPhenolic derived compounds nih.gov
Residual Lignin Polydispersity Index1.88–1.96 nih.gov

Cellulose Derivatization and Acetylation Pathways

Cellulose, a linear polymer of β-(1→4) linked D-glucose units, is a key component of plant biomass. Its derivatization, particularly acetylation to produce cellulose acetate, is a commercially significant process. 1-Ethylimidazolium acetate has been identified as a highly effective medium for the acetylation of cellulose, often acting as both a solvent and a catalyst.

The traditional method for producing cellulose acetate involves the use of acetic anhydride, acetic acid, and a strong acid catalyst like sulfuric acid. acs.org This process, however, can lead to significant degradation of the cellulose polymer and presents challenges related to corrosion. acs.org The use of 1-ethyl-3-methylimidazolium acetate offers a more benign alternative. In some processes, it is used as a catalyst in a transesterification reaction with vinyl acetate, which serves as both the acetylating agent and the reaction medium. acs.org

The mechanism of cellulose acetylation in the presence of 1-ethyl-3-methylimidazolium acetate is proposed to follow a "peel-off" model. acs.org In this heterogeneous reaction, acetylation occurs at the surface of the cellulose fibers. As the cellulose chains on the surface become sufficiently acetylated, they dissolve into the reaction medium, thereby exposing fresh, unreacted cellulose surfaces for subsequent acetylation. acs.org This continuous "peeling" of acetylated chains allows the reaction to proceed efficiently.

It is also important to note that the acetylation of cellulose can occur as an unintended side reaction when 1-ethyl-3-methylimidazolium acetate is used as a solvent for cellulose processing. researchgate.net This is often attributed to the presence of impurities, such as 1-acetylimidazole, which can form from the thermal degradation of the ionic liquid. researchgate.net 1-Acetylimidazole is a potent acetylating agent. researchgate.net The degree of this "undesirable" acetylation is generally low but is a crucial consideration in processes where the native cellulose structure is intended to be preserved. researchgate.net

The degree of substitution (DS), which indicates the average number of acetyl groups per anhydroglucose (B10753087) unit, is a critical parameter for cellulose acetate and can be controlled by adjusting the reaction conditions. In a solvent-free system using vinyl acetate and catalyzed by 1-ethyl-3-methylimidazolium acetate, cellulose triacetate (DS ≈ 3) can be obtained within 2 hours at 90°C. acs.org The reaction kinetics can be described by a pseudo-first-order rate expression for heterogeneous cellulose acetylation. acs.org

Table 2: Cellulose Acetylation using 1-Ethyl-3-methylimidazolium Acetate as a Catalyst

Reaction SystemAcetylating AgentCatalystTemperatureReaction TimeAchieved Degree of Substitution (DS)Reference
Solvent-FreeVinyl Acetate1-Ethyl-3-methylimidazolium acetate90 °C2 hours~3.0 acs.org
As a side reaction in [Emim][OAc]1-Acetylimidazole (impurity)(Self-catalyzed)Elevated temperaturesVariesLow (e.g., < 0.1) researchgate.net

Advanced Applications in Chemical and Materials Science

Role as a Specialized Reaction Medium and Green Solvent

[EMIM]OAc is recognized for its dual role as a specialized reaction medium and a green solvent, aligning with the principles of sustainable chemistry. researchgate.netchemrxiv.org Its negligible vapor pressure reduces air pollution and workplace exposure, while its potential for recycling and reuse enhances process sustainability. chemrxiv.orgnih.gov

[EMIM]OAc has proven to be an effective solvent for various organic reactions, fundamentally altering reaction pathways and efficiencies compared to conventional volatile organic solvents.

Esterification: This ionic liquid is a highly effective medium for esterification, particularly for the acylation of biopolymers like cellulose (B213188). rsc.orgusf.edu It facilitates the homogeneous conversion of cellulose to esters such as cellulose propionate (B1217596) using reagents like propionic acid anhydride. researchgate.net However, a notable characteristic of using [EMIM]OAc is the potential for the acetate (B1210297) anion to act as a nucleophile, leading to a competing acetylation reaction. researchgate.net Research has shown that the addition of co-solvents can mitigate this side reaction. researchgate.net In vinyl ester-based synthesis of cellulose esters, [EMIM]OAc allows the reaction to proceed without any additional catalyst. chemrxiv.org

Oxidation: The compound serves as an efficient medium for oxidation reactions. The basic character of the acetate anion can promote the oxidation of certain substrates. nih.gov For instance, in the electrochemical oxidation of caffeic acid benzyl (B1604629) ester, the acetate anion was found to lower the energy required for electron removal by forming strong hydrogen bonds with the substrate. nih.gov Furthermore, [EMIM]OAc has been utilized as a catalytic system for the oxidative depolymerization of lignin (B12514952) under mild conditions, where the cooperation between the imidazolium (B1220033) cation and the acetate anion enhances the conversion of alkali lignin into smaller, value-added phenolic compounds. acs.orgmdpi.com

Reduction: While extensively studied for esterification and oxidation, the application of 1-ethyl-3-methylimidazolium (B1214524) acetate as a reaction medium for common organic reduction reactions is not as widely documented in scientific literature.

The application of [EMIM]OAc is a significant step toward developing more environmentally benign chemical processes. It is considered a greener alternative product in catalysis and is designed for degradation. researchgate.net A key green application is the homogeneous acylation of cellulose using vinyl esters, which proceeds in [EMIM]OAc without a catalyst. chemrxiv.org This process is notable for the high recyclability of the ionic liquid, with an efficiency of approximately 90%, allowing for its reuse in subsequent syntheses. chemrxiv.org Its use aligns with green chemistry principles by reducing waste and avoiding the use of more hazardous conventional solvents. nih.gov

Biomass Processing and Lignocellulosic Valorization

One of the most prominent applications of [EMIM]OAc is in the biorefinery sector for the processing of lignocellulosic biomass. researchgate.net Its remarkable ability to dissolve all major components of biomass—cellulose, hemicellulose, and lignin—makes it a key enabling technology for converting renewable plant matter into valuable chemicals and materials. acs.orgresearchgate.net

[EMIM]OAc is an exceptionally powerful solvent for cellulose, capable of disrupting the extensive hydrogen-bonding network that makes cellulose intractable in conventional solvents. rsc.orgusf.eduacs.org This dissolution capability is central to its role in biomass pretreatment. Treating lignocellulosic materials like wheat straw, barley straw, and grape stems with [EMIM]OAc at elevated temperatures significantly disrupts the complex plant cell wall matrix. uitm.edu.my This pretreatment reduces the crystallinity of the cellulose, making it much more accessible to enzymes for subsequent hydrolysis into fermentable sugars. uitm.edu.my For example, pretreating maple and wood flour with [EMIM]OAc has achieved cellulose hydrolysis efficiencies of up to 90%. uitm.edu.my

Table 1: Effect of [EMIM]OAc Pretreatment on Lignocellulosic Biomass
Biomass SourcePretreatment ConditionsKey FindingReference
Grape Stem (GS)120 °C for 120 min (1:5 biomass to IL ratio)Highest sugar yield (175.3 mg glucose/g biomass); 15% reduction in cellulose crystallinity. uitm.edu.my
Wheat Straw (WS)120 °C for 120 min (1:5 biomass to IL ratio)Significant sugar yield (158.2 mg glucose/g biomass); 9% reduction in cellulose crystallinity. uitm.edu.my
Barley Straw (BS)120 °C for 120 minLower sugar yield (51.1 mg glucose/g biomass); slight effect on crystallinity. uitm.edu.my
Maple and Wood FlourNot specifiedAchieved 90% cellulose hydrolysis efficiency. uitm.edu.my

Beyond cellulose pretreatment, [EMIM]OAc is instrumental in the fractionation of biomass, allowing for the separation of its primary components. By dissolving the entire lignocellulosic complex, subsequent steps can be used to selectively precipitate the different fractions. acs.org Adding an anti-solvent like a water/acetone mixture to the ionic liquid solution causes the carbohydrate-rich material (cellulose and hemicelluloses) to precipitate, leaving a lignin-rich fraction in the solvent. This allows for the valorization of all three major biomass components. The acetate anion is particularly effective at cleaving the β-O-4 linkages in lignin, which facilitates its extraction and depolymerization. acs.org Studies have shown lignin extraction efficiencies of up to 40% from wood flour. uitm.edu.my This separated lignin can then be converted into aromatic platform chemicals. acs.orgmdpi.com

Electrochemical Applications

The inherent ionic conductivity and wide electrochemical window of [EMIM]OAc make it a candidate for various electrochemical applications. acs.org Ionic liquids are explored as safer, non-flammable electrolytes in energy storage devices and as media for electrocatalysis. nih.gov

Research has focused on incorporating [EMIM]OAc into solid polymer electrolytes (SPEs) to improve their performance. When blended with polymers like poly(methyl methacrylate) (PMMA), the ionic liquid increases the mobility of polymer chains and charge carriers, leading to higher ionic conductivity. researchgate.net The addition of [EMIM]OAc disrupts hydrogen bonding between polymer chains, which increases the amorphous nature of the material and facilitates ion diffusion.

Table 2: Ionic Conductivity of PMMA-Based Electrolytes with [EMIM]OAc
Electrolyte CompositionIonic Conductivity (S cm⁻¹)Key ObservationReference
PMMA/LiTfLower than modified systemsBase system for comparison.
PMMA/LiTf with 42 wt.% [EMIM]OAc9.86 x 10⁻⁷Highest conductivity achieved in the study due to increased amorphosity.
Chitosan (B1678972) with 20-40 wt.% [EMIM]OAcConductivity increases with IL contentPlasticization effect increases mobility of ions and dipoles.

Furthermore, [EMIM]OAc has been investigated as a medium for the electrochemical reduction of carbon dioxide (CO₂RR). rsc.org In this context, the acetate anion acts as a strong Lewis base, which can deprotonate the imidazolium cation to form an N-heterocyclic carbene. This carbene can interact with the electrode surface. rsc.org Studies on a silver electrode showed that while the acetate-based ionic liquid enhances CO₂ capture, it tends to favor the competing hydrogen evolution reaction over the desired reduction of CO₂ to carbon monoxide (CO), in contrast to ionic liquids with weaker Lewis base anions. rsc.org This highlights the active role the ionic liquid plays in modulating electrocatalytic pathways.

Electrolyte Component in Next-Generation Batteries and Supercapacitors

Ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate are of considerable interest as electrolytes for next-generation energy storage systems, including lithium-ion batteries and supercapacitors. nih.govnih.gov Their advantages over traditional organic solvent-based electrolytes include low volatility, non-flammability, good thermal stability, and wide electrochemical potential windows (up to 5-6 V), which enhance the safety and performance of these devices. nih.govnih.govresearchgate.netnih.gov Imidazolium-based ILs are particularly noted for their low viscosity and high ionic conductivity, which are crucial for efficient ion transport. nih.gov

In one study, 1-ethyl-3-methylimidazolium acetate was incorporated into a poly(methyl methacrylate) (PMMA)-based solid polymer electrolyte. researchgate.netuitm.edu.my The addition of the ionic liquid increased the amorphicity of the polymer matrix, which in turn improved ion diffusion. researchgate.netuitm.edu.my Research demonstrated that incorporating 42 wt.% of the ionic liquid into a PMMA-lithium triflate system resulted in the highest ionic conductivity of 9.86 x 10⁻⁷ S cm⁻¹. researchgate.netuitm.edu.my This enhancement is attributed to the large structure of the IL occupying space between polymer chains, which reduces hydrogen bonding and facilitates ionic movement. researchgate.netuitm.edu.my

The properties of electrolytes containing 1-ethyl-3-methylimidazolium acetate compared to other systems are summarized below.

Electrolyte SystemComponentHighest Ionic Conductivity (S cm⁻¹)Reference
PMMA-based1-ethyl-3-methylimidazolium acetate (42 wt.%)9.86 x 10⁻⁷ researchgate.netuitm.edu.my
PMMA:Li₂B₄O₇:ECEthylene Carbonate (40 wt.%)1.29 x 10⁻⁵ researchgate.net
PEO-PMMA-LiTFSIAl₂O₃ nanoparticles9.39 x 10⁻⁷ researchgate.net
PVDF-HFP1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (60 wt.%)2.84 x 10⁻³ nih.gov

Electrodeposition of Metals and Metal Complexes

1-ethyl-3-methylimidazolium acetate serves as a promising electrolyte for the electrodeposition of metals and metal complexes, offering an environmentally friendlier alternative to traditional aqueous solutions. researchgate.net Research has demonstrated its effectiveness in the electrodeposition of zinc from zinc acetate. researchgate.net In this system, cyclic voltammetry confirmed the electrochemical behavior of zinc complexes. Spectroscopic studies using Raman and infrared spectroscopy revealed that the acetate anions coordinate with Zn²⁺ ions, and as the concentration of zinc acetate increases, the intensity of the band for the free acetate anion weakens due to this binding. researchgate.net

The process allows for the successful deposition of metallic films. For instance, metallic aluminum films have been deposited on glassy carbon electrodes from an ionic liquid electrolyte, 1-ethyl-3-methylimidazolium tetrachloroaluminate. osti.govmdpi.com The unique double-layer structure formed by the ions of the IL near the electrode surface is considered a key factor in the formation of nanoparticles during electrodeposition. nih.gov While this can sometimes hinder the formation of a compact layer, it enables the creation of nano-sized particles at ambient conditions. nih.gov The use of ILs like 1-ethyl-3-methylimidazolium acetate can thus provide a method for producing metal coatings and nanostructures with controlled morphology. nih.gov

Catalysis in Diverse Chemical Transformations

The compound acetic acid;1-ethylimidazole (B1293685) exhibits significant catalytic activity in various chemical reactions, functioning both as a primary catalyst and as a co-catalyst.

Homogeneous and Heterogeneous Catalysis Facilitation

1-ethyl-3-methylimidazolium acetate has been identified as a simple and efficient catalytic system for oxidative chemical transformations. nih.govresearchgate.net For example, it effectively catalyzes the oxidative depolymerization of alkali lignin under mild conditions (1.5 MPa O₂ pressure, 80°C–100°C) without the need for an additional catalyst. nih.govresearchgate.net In this process, the cooperation between the imidazolium cation and the acetate anion enhances the conversion of lignin. nih.govresearchgate.net The system breaks down specific inter-unit linkages in the lignin, yielding residual lignin with a low molecular weight and narrow polydispersity index (1.88–1.96). nih.gov Furthermore, the ionic liquid can be recovered and reused with only a minimal decrease in conversion efficiency (~3.2%) after five cycles, highlighting its stability and potential for sustainable processes. nih.gov

Co-catalytic Roles and Organocatalytic Efficiency Enhancement

Beyond its direct catalytic role, 1-ethyl-3-methylimidazolium acetate is a highly effective organocatalyst, particularly in cyanosilylation reactions. It has been used for the solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl (B98337) cyanide. researchgate.net This ionic liquid demonstrates remarkable efficiency, with catalyst loading as low as 0.1–0.0001 mol% under mild reaction conditions. researchgate.net This high efficiency translates to exceptional turnover frequency (TOF) values, ranging from 10,843 h⁻¹ to as high as 10,602,410 h⁻¹, which are significant in the field of organocatalysis. researchgate.net The protocol is compatible with a wide range of carbonyl compounds. researchgate.net

ReactionSubstrateCatalyst Loading (mol%)Time (min)TOF (h⁻¹)Reference
CyanosilylationBenzaldehyde0.0055- researchgate.net
CyanosilylationAcetophenone0.15- researchgate.net
CyanosilylationVarious0.1–0.0001-10,843–10,602,410 researchgate.net

Functional Material Synthesis and Nanomaterial Fabrication

The unique solvent properties of 1-ethyl-3-methylimidazolium acetate make it a valuable medium for the synthesis of functional materials and the fabrication of nanomaterials.

Template-Directed Synthesis of Nanostructures

1-ethyl-3-methylimidazolium acetate has been successfully employed as both a solvent and a stabilizing agent in the synthesis of nanoparticles. ajchem-a.com In one application, it was used in the chemical reduction method to prepare cobalt nanoparticles. ajchem-a.com X-ray diffraction (XRD) analysis confirmed the nanocrystalline nature of the resulting products, with an average crystallite size of 27.5 nm. ajchem-a.com

The ionic liquid also serves as an effective solvent for biopolymers like cellulose, enabling the synthesis of cellulose nanoparticles. nih.gov Its ability to dissolve cellulose replaces conventional methods that require higher energy and volatile solvents, aligning with the principles of green chemistry. nih.gov Furthermore, 1-ethyl-3-methylimidazolium acetate is used as a plasticizer in the creation of bionanocomposites. nih.govacs.orgresearchgate.net When added to chitosan-based composites, it increases the mobility of biopolymer chains and ions, which is crucial for developing functional materials like solid polymer electrolytes. nih.govacs.orgresearchgate.net

NanomaterialSynthesis MethodRole of [EMIM][OAc]Average SizeReference
Cobalt NanoparticlesChemical ReductionSolvent and Stabilizer27.5 nm ajchem-a.com
Cellulose NanoparticlesDissolution/PrecipitationSolventNot specified nih.gov

Integration into Polymer Matrices for Enhanced Performance

The incorporation of 1-ethyl-3-methylimidazolium acetate into various polymer matrices has been shown to be an effective strategy for enhancing material performance, primarily by acting as a plasticizer. This function increases the mobility of polymer chains, which in turn modifies the material's structural, thermal, and electrical properties. ottokemi.comacs.org

Research has demonstrated that when [EMIM][Ac] is added to chitosan-based biopolymer composites, it plays a dominant role in increasing the mobility of biopolymer chains, ions, and associated dipoles. acs.org This plasticization leads to a reduction in biopolymer chain interactions and crystallinity. acs.org Consequently, these structural changes result in higher ionic conductivity within the matrix and greater material ductility. acs.org Similarly, in poly(methyl methacrylate) (PMMA)-based electrolytes, doping with [EMIM][Ac] increases the amorphosity of the polymer, which improves ion diffusion and leads to higher ionic conductivity. dtic.mil The bulky structure of the ionic liquid occupies space between PMMA chains, reducing the formation of hydrogen bonding and facilitating this effect. dtic.mil

In thermoplastic starch (TPS) and polyvinyl alcohol (PVA) blends, [EMIM][Ac] has been proven to be an excellent single plasticizer. Its integration disrupts the hydrogen bonds between starch molecules, transforming the material's crystalline structure into a more amorphous state. This change is directly correlated with an increase in the material's flexibility.

However, the plasticizing effect of [EMIM][Ac] can also lead to a reduction in the thermal stability of the host polymer. In chitosan-based composites, a decrease in thermal stability has been observed upon the addition of the ionic liquid. ottokemi.com

The table below summarizes the observed effects of integrating [EMIM][Ac] into different polymer matrices.

Polymer MatrixRole of [EMIM][Ac]Key Performance EnhancementsOther Effects
Chitosan PlasticizerIncreased ionic conductivity, Greater ductility acs.orgReduced crystallinity, Reduced thermal stability ottokemi.comacs.org
Poly(methyl methacrylate) (PMMA) Plasticizer / DopantIncreased ionic conductivity, Increased amorphosity dtic.milReduced hydrogen bonding between polymer chains dtic.mil
Thermoplastic Starch (TPS) / Polyvinyl Alcohol (PVA) PlasticizerIncreased flexibility, Transformation to amorphous stateIncreased transparency

Preparation of Ionic Liquid Ferrofluids

1-Ethyl-3-methylimidazolium acetate has been successfully utilized as a carrier liquid in the preparation of ionic liquid ferrofluids (ILFs). ottokemi.comchemicalbook.comscientificlabs.com These advanced materials are colloidal suspensions of nanometer-sized ferromagnetic particles in a liquid medium, exhibiting superparamagnetic behavior. mtu.edu

The preparation of stable ferrofluids in [EMIM][Ac] involves the dispersion of magnetic nanoparticles (MNPs), such as spinel iron oxides (e.g., γ-Fe₂O₃, Co₀.₅Zn₀.₅Fe₂O₄, and CoFe₂O₄), within the ionic liquid. nih.govacs.org To ensure long-term stability and prevent agglomeration of the nanoparticles, they are often coated with a surfactant or stabilizing agent like dihydrocaffeic acid (DHCA) before being transferred into the [EMIM][Ac]. nih.govacs.orgresearchgate.net This process leverages the synergy between intermolecular and covalent bonding to achieve stable dispersions. nih.govresearchgate.net Early research also demonstrated the creation of stable ILFs using bare, uncoated maghemite (γ-Fe₂O₃) nanoparticles directly in [EMIM][Ac]. mtu.edu

The use of [EMIM][Ac] as the liquid base offers distinct advantages over traditional carrier fluids due to its intrinsic properties as an ionic liquid, such as extremely low volatility and high thermal stability. acs.org The formulation strategy, particularly minimizing water contamination during the transfer of nanoparticles into the ionic liquid, is crucial for maintaining the colloidal stability and magnetic properties of the resulting ferrofluid. nih.govnih.gov

Separation Processes and Gas Sorption Technologies

The distinct chemical structure of 1-ethyl-3-methylimidazolium acetate makes it a highly effective agent in various separation processes, from capturing gaseous species to breaking azeotropic mixtures of organic compounds.

Adsorption and Absorption of Gaseous Species

[EMIM][Ac] has been extensively studied as a promising solvent for the capture of carbon dioxide (CO₂). It exhibits a high capacity for CO₂ through chemical absorption. The acetate anion of the ionic liquid interacts directly with the CO₂ molecule. This chemical affinity allows for efficient CO₂ capture from gas streams, such as post-combustion flue gas.

Studies have shown that [EMIM][Ac]-based processes can be more energy-efficient for CO₂ capture compared to conventional aqueous monoethanolamine (MEA) systems. The heat of absorption for CO₂ in [EMIM][Ac] is significantly lower than in MEA, suggesting a lower energy requirement for solvent regeneration. Furthermore, its negligible volatility prevents solvent loss during the absorption-desorption cycles.

The performance of [EMIM][Ac] has also been enhanced by its use in novel absorbent formulations and membrane technologies.

Mixed Absorbents: When mixed with polyethylenimine (PEI), [EMIM][Ac] acts as a non-volatile diluent and a supplementary absorbent. This combination displays fast CO₂ absorption rates, high capacities, and good recyclability.

Mixed Matrix Membranes (MMMs): Incorporating [EMIM][Ac] into a chitosan polymer matrix, along with microporous titanosilicate (ETS-10), creates MMMs with improved CO₂ separation performance. The ionic liquid enhances the solubility of CO₂ in the membrane, contributing to higher separation efficiency.

The table below provides a comparative overview of [EMIM][Ac] and the conventional MEA solvent for CO₂ capture.

Feature1-Ethyl-3-methylimidazolium Acetate ([EMIM][Ac])Monoethanolamine (MEA)
Absorption Type ChemicalChemical
CO₂ Capture Mechanism Interaction with acetate anionForms carbamates
Energy Requirement Lower energy consumption for regenerationHigher energy consumption
Volatility NegligibleVolatile, leading to solvent loss
Applications Pure solvent, Mixed absorbents (e.g., with PEI), Mixed Matrix MembranesAqueous solutions for scrubbing

Separation of Organic Compounds and Azeotropes

Protic ionic liquids, including imidazolium-based salts like [EMIM][Ac], are effective agents for challenging separation tasks in the chemical industry, particularly the separation of azeotropic mixtures. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.

Ionic liquids can act as entrainers or extraction solvents to alter the relative volatility of the components in an azeotropic mixture, thereby "breaking" the azeotrope. Research has shown the feasibility of using protic ionic liquids to separate hydrocarbons from their azeotropic mixtures with ethanol (B145695), such as hexane/ethanol and heptane/ethanol. mtu.edu By introducing the ionic liquid in a liquid-liquid extraction process, the phase behavior of the system is modified, allowing for the selective separation of the components. Imidazolium-based ionic liquids are among the most studied for these applications due to their tunable nature and effectiveness. The selection of the specific ionic liquid, including the cation and anion, is crucial for optimizing the separation efficiency, which is evaluated based on parameters like selectivity and solute distribution ratio. mtu.edu

Interactions with Auxiliary Systems and Environmental Factors

Behavior in Aqueous Media and Water Interactions

Water, even in small quantities, can act as a significant impurity or a functional co-solvent, altering the physicochemical properties of ionic liquids. The interactions between Acetic acid;1-ethylimidazole (B1293685) and water are complex, affecting the ionic liquid's structure, dynamics, and its utility in electrochemical applications.

The presence of water can disrupt the hydrogen-bonding network and ionic interactions within Acetic acid;1-ethylimidazole. Molecular dynamics simulations and experimental studies on similar carboxylic acids in aqueous solutions show a tendency for molecules like acetic acid to form dimers or higher aggregates. In the context of the ionic liquid, water molecules can solvate both the 1-ethylimidazolium cation and the acetate (B1210297) anion, leading to changes in properties such as viscosity and conductivity. For instance, in related imidazolium-based ionic liquids, the addition of water can lower viscosity, which is often high in the pure state, thereby improving mass transfer. researchgate.net

Dynamic proton equilibria are also significantly affected by water. Studies on similar systems, like 4-methylimidazole (B133652) and acetic acid in water, reveal complex proton-sharing networks. nih.gov In a linear chain of acetic acid, a water molecule, and an imidazole (B134444) derivative, an excess proton can be shared between the imidazole and water. nih.gov This indicates that water content can directly influence the proton transfer dynamics, which is a key characteristic of this protic ionic liquid.

"Water-in-salt" electrolytes (WiSEs) are a class of highly concentrated electrolytes where the amount of salt surpasses the amount of water. mdpi.com This unique composition reduces the activity of "free" water molecules, thereby expanding the electrochemical stability window of the aqueous system beyond the typical 1.23 V. mdpi.comxmu.edu.cn Acetate-based salts are particularly promising for creating low-cost and environmentally friendly WiSEs. xmu.edu.cn

A solution comprising 25 mol·L⁻¹ ammonium (B1175870) acetate and 5 mol·L⁻¹ sodium acetate in water has been shown to exhibit an impressively wide electrochemical stability window of 3.9 V and high ionic conductivity. xmu.edu.cn Although this example does not use 1-ethylimidazole specifically, it demonstrates the principle that acetate anions in a high-concentration aqueous environment can effectively suppress water decomposition. xmu.edu.cn The strong interaction between the ions and the few available water molecules is key to this behavior. nih.gov The introduction of ionic liquids into WiSEs can further enhance the solubility of lithium salts and improve cycling stability in Li-ion batteries. nih.gov Given its components, this compound could potentially be a component in such advanced electrolyte formulations, contributing to the development of safer, high-performance aqueous batteries. xmu.edu.cnrsc.org

Table 1: Properties of an Acetate-Based Water-in-Salt Electrolyte

ComponentConcentrationPropertyValueReference
Ammonium Acetate25 mol·L⁻¹Electrochemical Stability Window3.9 V xmu.edu.cn
Sodium Acetate5 mol·L⁻¹Ionic Conductivity28.2 mS·cm⁻¹ xmu.edu.cn

Solvation Behavior of Diverse Solutes

The ability of this compound to dissolve a wide range of substances is a cornerstone of its utility. Its solvation capabilities are dictated by the nature of its constituent ions and their interactions with solute molecules.

This compound is generally miscible with polar organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167). vulcanchem.com The solvation of solutes within the ionic liquid is governed by a combination of forces, including electrostatic, hydrogen bonding, and ion-dipole interactions. researchgate.net

Research on the closely related 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIm][OAc]) shows that when acetic acid is a solute, it remains largely as a neutral, undissociated molecule. researchgate.net The interactions are primarily through ion-dipole forces and hydrogen bonds with the acetate anions of the ionic liquid. researchgate.net The solvation shell composition around a solute depends on the solute's charge. vulcanchem.com Positively charged solutes are typically surrounded by acetate anions, while negatively charged solutes are solvated by the imidazolium (B1220033) cations. vulcanchem.com Neutral solutes experience weaker, mixed ordering. vulcanchem.com

Table 2: Solvation Shell Behavior in Imidazolium Acetate Ionic Liquids

Solute TypePrimary Solvating IonEffect on Ion MobilityReference
Positive (Cationic)Acetate AnionsReduces mobility vulcanchem.com
Negative (Anionic)Imidazolium CationsEnhances ion dissociation vulcanchem.com
NeutralMixed, weak orderingMinimal effect vulcanchem.com

Imidazolium acetate-based ionic liquids are renowned for their ability to dissolve cellulosic biomass. nih.gov For example, 1-Ethyl-3-methylimidazolium acetate ([EMIm][OAc]) is an excellent solvent for this purpose, enabling chemical modifications of cellulose (B213188) in a homogeneous medium. nih.govncsu.edu Since cellulose is a polysaccharide composed of glucose units, this strong dissolving capability points to significant interactions between the ionic liquid and glucose-like molecules.

The dissolution process involves the disruption of the extensive hydrogen-bonding network present in cellulose. The acetate anion of the ionic liquid plays a critical role by forming strong hydrogen bonds with the hydroxyl groups of the glucose units, effectively breaking apart the crystalline structure of the biomass. While direct studies on glucose in this compound are limited, the behavior with cellulose strongly suggests that the ionic liquid can effectively solvate glucose and other simple sugars. This property is vital for processes involving the conversion of biomass into biofuels and other valuable chemicals.

Effects of Co-solvents and Anti-solvents on Ionic Liquid Performance

The properties and performance of this compound can be fine-tuned by the addition of co-solvents or anti-solvents. These additives can modify viscosity, solute solubility, and reaction selectivity.

The use of co-solvents in imidazolium acetate systems offers several advantages. ncsu.edu Firstly, they can significantly lower the high viscosity of the ionic liquid, which facilitates better mixing and mass transfer. ncsu.edu Secondly, in reactions such as the acylation of cellulose, adding a co-solvent in large amounts can dilute the acetate ions, reducing their participation in unwanted side reactions. ncsu.edu Studies have shown that co-solvents like dimethyl sulfoxide (DMSO) and 1-methylimidazole (B24206) can be effective for these purposes. ncsu.edu

Protic solvents, such as water and alcohols, can also be employed to modulate the properties of the system. For instance, the addition of water has been shown to be highly effective in weakening the strong interaction between acetic acid and [EMIm][OAc], facilitating the separation of acetic acid (a common byproduct in biomass processing) from the ionic liquid through distillation or extraction. nih.gov The efficiency of this separation increases with the boiling point of the protic solvent used. nih.gov This demonstrates how co-solvents can be strategically used not only to improve reaction conditions but also to aid in product separation and ionic liquid recycling.

Purification Methodologies for Recycling and Reusability

The economic viability and environmental sustainability of processes utilizing 1-ethyl-3-methylimidazolium acetate heavily rely on the efficient recycling and reuse of this ionic liquid. Various purification methodologies have been investigated to recover it from reaction mixtures, particularly after its use in biomass processing where byproducts such as acetic acid are common.

Key purification techniques include vacuum distillation, solvent extraction, and membrane separation. High-vacuum distillation has demonstrated considerable effectiveness in separating acetic acid from 1-ethyl-3-methylimidazolium acetate. Research has shown that under high-vacuum conditions (2 Pa) at 100°C, it is possible to separate as much as 97 mol% of the initial acetic acid from the ionic liquid, achieving a recovery rate for the ionic liquid of approximately 99% proionic.comresearchgate.net.

The efficiency of distillation can be further enhanced by the addition of protic solvents, such as water. The presence of water weakens the strong interactions between the acetate anion of the ionic liquid and the acetic acid, facilitating the removal of the latter. Studies have indicated that repeated vacuum distillation of an equimolar mixture of 1-ethyl-3-methylimidazolium acetate and acetic acid in the presence of water (at 60°C and 25 hPa) can lead to a progressive purification of the ionic liquid proionic.comresearchgate.net.

Solvent extraction is another widely employed method for the purification of 1-ethyl-3-methylimidazolium acetate. The effectiveness of this technique is also significantly improved with the addition of water. The partition coefficient of acetic acid between an aqueous phase and an organic solvent (like ethyl acetate) increases with a higher water content, while the partitioning of the ionic liquid into the organic phase decreases proionic.comresearchgate.net. This differential partitioning allows for the selective removal of acetic acid. For instance, repeated extraction with ethyl acetate in the presence of a sufficient amount of water can effectively purify the ionic liquid proionic.comresearchgate.net.

Purification Efficiency of 1-ethyl-3-methylimidazolium acetate
MethodologyConditionsIonic Liquid Recovery RateByproduct (Acetic Acid) Separation EfficiencyReference
High-Vacuum Distillation100°C, 2 Pa, 20 h~99%97 mol% proionic.comresearchgate.net
Vacuum Distillation with Water60°C, 25 hPa (repeated cycles)Not explicitly stated, but progressive purification achievedProgressive removal of acetic acid proionic.comresearchgate.net
Solvent Extraction with Water and Ethyl AcetateRepeated extractionsHigh (remains in aqueous phase)Effective removal into organic phase proionic.comresearchgate.net

The reusability of recovered 1-ethyl-3-methylimidazolium acetate has been demonstrated in various applications. In the pretreatment of lignocellulosic biomass, such as rice straw, the recycled ionic liquid has shown high efficiency over multiple cycles. One study found that after the fifth recycling cycle, the sugar yield obtained from the enzymatic saccharification of the pretreated biomass was still 91.04% of the yield obtained with the fresh ionic liquid, indicating excellent potential for its recyclability in biorefinery processes researchgate.net.

Environmental Considerations for Sustainable Application

From a biodegradability perspective, 1-ethyl-3-methylimidazolium acetate is classified as "moderately/partially biodegradable" proionic.com. According to a safety data sheet, it exhibits a 30% degradation over a 28-day period, as measured by carbon dioxide generation proionic.com. This level of biodegradability is an important consideration for its environmental fate should it be released into the environment. While not readily biodegradable, its partial degradation suggests a lower persistence than some other chemical compounds. Some studies also note that it has a more biodegradable character compared to other ionic liquids, which is attributed to its carboxylic anion mdpi.com.

Environmental Profile of 1-ethyl-3-methylimidazolium acetate
Environmental AspectFindingImplication for Sustainable ApplicationReference
Biodegradability30% degradation in 28 days (via CO2 generation)Moderately/partially biodegradable, suggesting lower environmental persistence. proionic.com
Vapor PressureNegligibleReduces air pollution and worker exposure compared to volatile organic compounds. mdpi.com
Thermal StabilityHighAllows for energy-efficient recovery and recycling processes like distillation. chemrxiv.org

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